molecular formula C24H22N6O2 B2436202 1-(4-(4-(7-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone CAS No. 1251674-05-1

1-(4-(4-(7-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone

Katalognummer: B2436202
CAS-Nummer: 1251674-05-1
Molekulargewicht: 426.48
InChI-Schlüssel: FFTQHTZJGPBQTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(4-(7-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone is a useful research compound. Its molecular formula is C24H22N6O2 and its molecular weight is 426.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 1-(4-(4-(7-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound features a pyrazolo[1,5-a]pyrimidine core linked to a piperazine ring and a pyridine moiety. This unique configuration contributes to its distinct pharmacological properties, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Molecular Formula

  • Molecular Formula : C₁₄H₁₈N₈O
  • IUPAC Name : this compound

Target Enzymes

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . Inhibition of CDK2 disrupts the cell cycle, leading to apoptosis in cancer cells. The compound's interactions with CDK2 have been shown to significantly reduce cell viability in various cancer cell lines.

Biochemical Pathways

By inhibiting CDK2 activity, the compound affects key biochemical pathways involved in cell proliferation and survival. This action is particularly relevant in the context of cancer treatment, where uncontrolled cell division is a hallmark.

In Vitro Studies

In vitro studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit anti-proliferative effects against several human cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)
  • HepG2 (liver cancer)

Cytotoxicity Data

Cytotoxicity assays have revealed varying degrees of effectiveness against these cell lines. For instance:

CompoundIC50 (µM) - MCF-7IC50 (µM) - HCT-116IC50 (µM) - HepG2
5a18.94 ± 0.9013.26 ± 0.6716.11 ± 0.82
5b18.52 ± 0.928.64 ± 0.4412.76 ± 0.62
5c20.26 ± 1.0616.74 ± 0.8615.45 ± 0.75

These results indicate that the compound has moderate to good anti-tumor effects.

Synthesis and Characterization

Research has focused on synthesizing various derivatives of pyrazolo[1,5-a]pyrimidines to enhance their biological activity and specificity towards CDK2 inhibition. The synthesis typically involves reactions between substituted phenyl groups and pyrazolo derivatives under controlled conditions.

Docking Studies

Molecular docking studies have been employed to predict the binding affinity and interaction modes of the compound with CDK2. These studies help elucidate how structural modifications can enhance binding efficacy and specificity.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that these compounds possess favorable bioavailability profiles, which is crucial for their potential therapeutic application.

Potential Therapeutic Applications

Given its mechanism of action and biological activity, the compound holds promise for development as an anticancer agent targeting CDK2-related pathways. It may also be explored for:

  • Treatment of kinase-dependent diseases.
  • Development of novel chemotherapeutic agents with improved efficacy and reduced toxicity.

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

The compound has shown promising results in preclinical studies as an inhibitor of specific kinases involved in cancer progression. Kinases such as c-Abl and Bcr-Abl are crucial in the signaling pathways that promote cell proliferation and survival. Inhibition of these kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

  • Case Study : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit selective inhibition against c-Kit and PDGFR kinases, which are often overexpressed in various cancers. The introduction of the piperazine group in this compound may enhance the selectivity and potency against these targets .

Inflammation Modulation

Research indicates that derivatives of this compound can also play a role in anti-inflammatory responses. By modulating pathways involving PI3K and mTOR, these compounds can reduce inflammatory cytokine production.

  • Case Study : A series of pyrazolo[1,5-a]pyrimidine derivatives were evaluated for their anti-inflammatory effects in vitro, showing significant reduction in TNF-alpha levels in activated macrophages .

Neuropharmacology

The piperazine ring is known for its neuroactive properties, making this compound a potential candidate for treating neurological disorders such as depression or anxiety.

  • Research Insight : Studies have indicated that compounds with similar structures can act as serotonin receptor modulators, potentially leading to new treatments for mood disorders .

Pharmacological Evaluation

The pharmacological evaluation of 1-(4-(4-(7-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone involves various assays to determine its efficacy and safety profile.

In Vitro Studies

In vitro assays have been conducted to assess the compound's IC50 values against various kinases:

Kinase TargetIC50 (µM)
c-Kit0.45
PDGFR0.60
PI3Kα2.30

These results suggest that the compound exhibits potent inhibitory activity against these targets, supporting its potential use in targeted cancer therapies .

Eigenschaften

IUPAC Name

1-[4-[4-(7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine-3-carbonyl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O2/c1-17(31)18-2-4-20(5-3-18)28-12-14-29(15-13-28)24(32)21-16-27-30-22(8-11-26-23(21)30)19-6-9-25-10-7-19/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTQHTZJGPBQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C4N=CC=C(N4N=C3)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.